molecular formula C18H32O2 B1671994 CIS-7, CIS-11-HEXADECADIENYL ACETATE CAS No. 50933-33-0

CIS-7, CIS-11-HEXADECADIENYL ACETATE

Cat. No.: B1671994
CAS No.: 50933-33-0
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-MVQNEBOGSA-N
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Preparation Methods

CIS-7, CIS-11-HEXADECADIENYL ACETATE can be synthesized through various methods. One common synthetic route involves the Wittig reaction, which couples an aldehyde with a phosphonium ylide to form the desired alkene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods often involve the thermal Claisen rearrangement, which provides a more efficient pathway for large-scale synthesis .

Chemical Reactions Analysis

CIS-7, CIS-11-HEXADECADIENYL ACETATE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the acetate group to an alcohol. Lithium aluminum hydride is a typical reducing agent used in these reactions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields a carboxylic acid .

Scientific Research Applications

Mechanism of Action

CIS-7, CIS-11-HEXADECADIENYL ACETATE functions primarily as an insect attractant. It mimics the natural pheromones of the Pink Bollworm, disrupting their mating behavior and reducing their population . The molecular targets include olfactory receptors in the insects, which are activated upon detection of the compound. This activation triggers a series of neural pathways that lead to the attraction behavior .

Comparison with Similar Compounds

CIS-7, CIS-11-HEXADECADIENYL ACETATE is unique in its specific double-bond configuration and its role as a pheromone. Similar compounds include:

These compounds share similar uses in pest control but differ in their chemical properties and efficacy .

Properties

CAS No.

50933-33-0

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

[(7E,11E)-hexadeca-7,11-dienyl] acetate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10+

InChI Key

BXJHOKLLMOYSRQ-MVQNEBOGSA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCCCCOC(=O)C

SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C

Appearance

Solid powder

boiling_point

130-132 °C
BP: 170-175 °C at 3 mm Hg;  191-195 °C at 4.5 mm Hg;  146 °C at 1 mm Hg

Color/Form

Colorless or light yellow liquid
Yellow liquid

density

0.885 at 20 °C

50933-33-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 0.2 mg/L at 25 °C
Soluble in most organic solvents.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gossyplure

vapor_pressure

8.251X10-5 mm Hg at 25 °C (11 mPa)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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